REACTION_CXSMILES
|
[N+](=[C:3]([C:8]([O:10][CH3:11])=[O:9])[C:4]([O:6][CH3:7])=[O:5])=[N-].[CH3:12][C:13](=[C:15]([CH3:17])[CH3:16])[CH3:14]>[Hg]>[CH3:12][C:13]1([CH3:14])[C:15]([CH3:17])([CH3:16])[C:3]1([C:8]([O:10][CH3:11])=[O:9])[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
164.35 g
|
Type
|
reactant
|
Smiles
|
CC(C)=C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the unreacted 2,3-dimethyl-2-butene was removed by distillation, at atmospheric pressure, to a head temperature of 73° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1(C)C)(C(=O)OC)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.04 mol | |
AMOUNT: MASS | 9 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |